1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
1,7-dimethyl-8-azaxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. This compound is structurally similar to caffeine and theophylline, which are well-known stimulants. The modification at the 8-position of the xanthine ring introduces an azaxanthine moiety, which can significantly alter its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-azaxanthine typically involves the methylation of 8-azaxanthine. One common method includes the reaction of 8-azaxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,7-dimethyl-8-azaxanthine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-8-azaxanthine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azaxanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
1,7-dimethyl-8-azaxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study the electronic and structural properties of azaxanthines.
Biology: It serves as a probe to investigate enzyme interactions and metabolic pathways involving xanthine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-azaxanthine involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes involved in purine metabolism, such as xanthine oxidase. This inhibition can lead to a decrease in the production of uric acid, which is beneficial in conditions like gout .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but with an additional methyl group at the 3-position.
Theophylline (1,3-dimethylxanthine): Another stimulant used in the treatment of respiratory diseases like asthma.
8-azaxanthine: The parent compound of 1,7-dimethyl-8-azaxanthine, lacking the methyl groups at the 1 and 7 positions.
Uniqueness
1,7-dimethyl-8-azaxanthine is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows it to interact differently with biological targets compared to its analogs, potentially leading to unique therapeutic applications .
Properties
CAS No. |
1632-32-2 |
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Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)8-9-11(3)2/h1-2H3,(H,7,13) |
InChI Key |
KEMJFTKAVQOUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N=N1 |
Origin of Product |
United States |
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